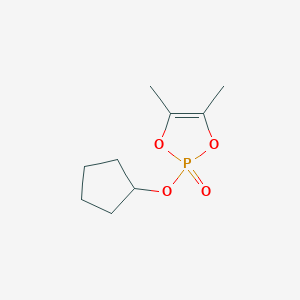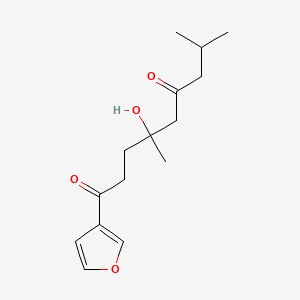
Acetic acid;4-bromo-3-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-bromo-3-methylbutan-1-ol is an organic compound that combines the properties of acetic acid and 4-bromo-3-methylbutan-1-ol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 4-bromo-3-methylbutan-1-ol is an alcohol with a bromine atom attached to its carbon chain, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-bromo-3-methylbutan-1-ol can be achieved through several methods:
Esterification: Acetic acid can react with 4-bromo-3-methylbutan-1-ol in the presence of an acid catalyst to form the ester. This reaction typically requires heating under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials, acetic acid and 4-bromo-3-methylbutan-1-ol, are typically sourced from petrochemical feedstocks or fermentation processes .
Análisis De Reacciones Químicas
Types of Reactions
Esterification: The compound can undergo esterification with acetic acid to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Hydroxide ions, alkoxide ions.
Catalysts: Acid catalysts for esterification reactions.
Major Products Formed
Aldehydes and Carboxylic Acids: From oxidation reactions.
Alcohols and Ethers: From substitution reactions.
Esters: From esterification reactions.
Aplicaciones Científicas De Investigación
Acetic acid;4-bromo-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.
Mecanismo De Acción
The mechanism of action of acetic acid;4-bromo-3-methylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol and acetic acid groups can undergo oxidation and esterification reactions. These interactions can modulate biological pathways and influence the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbutan-1-ol: A similar alcohol without the bromine atom, used in the synthesis of esters and other organic compounds.
4-Bromo-2-methylbutan-1-ol: Another brominated alcohol with a different substitution pattern, used in organic synthesis.
Acetic Acid: A simple carboxylic acid used in various chemical reactions and industrial processes.
Uniqueness
Acetic acid;4-bromo-3-methylbutan-1-ol is unique due to the presence of both the bromine atom and the acetic acid group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
56761-58-1 |
|---|---|
Fórmula molecular |
C7H15BrO3 |
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
acetic acid;4-bromo-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H11BrO.C2H4O2/c1-5(4-6)2-3-7;1-2(3)4/h5,7H,2-4H2,1H3;1H3,(H,3,4) |
Clave InChI |
PBMJVERDIOUHBD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO)CBr.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


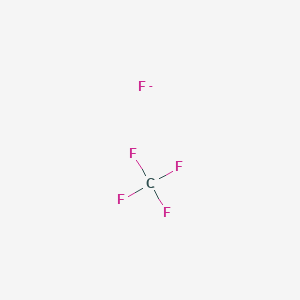
![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)
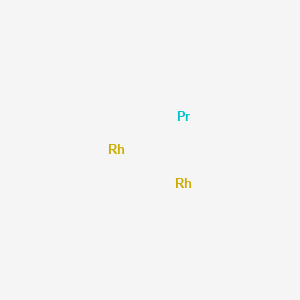
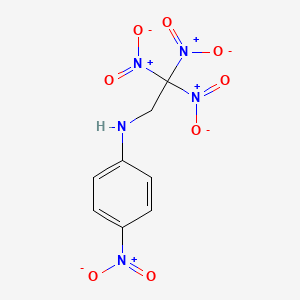
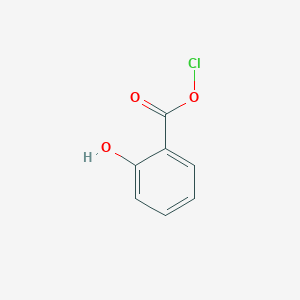


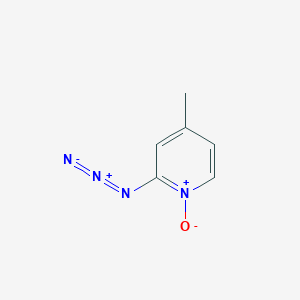
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)
